3-Dehydroxy Chlorthalidone
Overview
Description
3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, a well-known diuretic and antihypertensive agent. This compound is characterized by its molecular formula C14H11ClN2O3S and a molecular weight of 322.77 g/mol . It is primarily used in the pharmaceutical industry due to its therapeutic properties.
Scientific Research Applications
3-Dehydroxy Chlorthalidone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Chlorthalidone.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its diuretic and antihypertensive properties, contributing to the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Safety and Hazards
Mechanism of Action
Target of Action
3-Dehydroxy Chlorthalidone is a derivative of Chlorthalidone . The primary target of Chlorthalidone is the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle . This symporter plays a crucial role in the reabsorption of sodium and chloride ions in the kidneys .
Mode of Action
This compound, like Chlorthalidone, inhibits the Na+/Cl- symporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, in the urine . The exact mechanism of Chlorthalidone’s antihypertensive effect is under debate, but it is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The inhibition of the Na+/Cl- symporter disrupts the normal reabsorption process in the kidneys, leading to an increase in the excretion of sodium, chloride, and water . This diuretic effect can lead to a decrease in blood volume, which can reduce blood pressure
Pharmacokinetics
Chlorthalidone, the parent compound, has a long and variable biological half-life within the range of 35 to 80 hours . The relationship between the whole blood concentration of carbonic anhydrase and the biological half-life of Chlorthalidone has been investigated, and a linear relationship was observed . This suggests that the extent of binding to carbonic anhydrase may be a significant factor governing the biological half-life of Chlorthalidone .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . This is achieved through its diuretic effect, which decreases plasma and extracellular fluid volume, leading to a decrease in cardiac output . Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro . These effects may play a role in Chlorthalidone’s cardiovascular risk reduction effects .
Biochemical Analysis
Cellular Effects
Chlorthalidone, the parent compound, has been shown to lower blood pressure and have non-blood pressure related, pleiotropic effects . It may include alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .
Molecular Mechanism
The mechanism by which Chlorthalidone lowers blood pressure is unclear but may include alterations in whole body regulation and vasodilatory actions on vasculature, possibly mediated via its inhibitory effects on carbonic anhydrase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dehydroxy Chlorthalidone typically involves the dehydroxylation of Chlorthalidone. The reaction conditions often include the use of specific reagents and catalysts to facilitate the removal of the hydroxyl group. The process may involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Dehydroxy Chlorthalidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, methanol, ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Chlorthalidone: The parent compound, known for its diuretic and antihypertensive effects.
Hydrochlorothiazide: Another thiazide-like diuretic with similar therapeutic properties.
Indapamide: A diuretic with additional vasodilatory effects.
Uniqueness: 3-Dehydroxy Chlorthalidone is unique due to its specific metabolic pathway and its role as a metabolite of Chlorthalidone. It provides insights into the metabolism and pharmacokinetics of Chlorthalidone, making it valuable for research and development in the pharmaceutical industry .
Properties
IUPAC Name |
2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMXXHTULKTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167493 | |
Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82875-49-8 | |
Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82875-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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